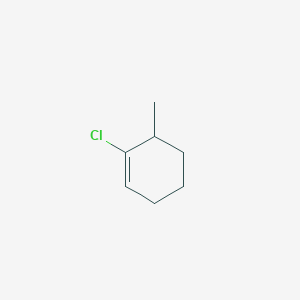
1-Chloro-6-methylcyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-6-methylcyclohexene, also known as this compound, is a useful research compound. Its molecular formula is C7H11Cl and its molecular weight is 130.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
1-Chloro-6-methylcyclohexene has the molecular formula C7H11Cl and features a cyclohexene ring with a chlorine substituent and a methyl group. Its structure is crucial for its reactivity and applications in synthetic chemistry.
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. It can participate in various reactions, including:
- Nucleophilic substitutions : The chlorine atom can be replaced by nucleophiles to form different compounds. This property is utilized in synthesizing complex organic molecules.
- Alkylation reactions : The compound can act as an alkylating agent, introducing the 6-methylcyclohexene moiety into larger structures.
Polymer Chemistry
In polymer science, this compound is used in the production of specialty polymers. Its unique structure allows it to be incorporated into copolymers, enhancing properties such as thermal stability and mechanical strength.
Pharmaceutical Development
The compound's reactivity makes it a candidate for developing pharmaceuticals. It can be used to synthesize biologically active compounds through functional group transformations. Research has shown that derivatives of chlorinated cycloalkenes exhibit significant biological activity, making them important in drug discovery.
Case Study 1: Synthesis of Anticancer Agents
Research has demonstrated the use of chlorinated cycloalkenes, including this compound, in synthesizing anticancer agents. For instance, modifications of this compound have led to the development of novel compounds with improved efficacy against cancer cells .
Case Study 2: Polymerization Reactions
A study investigated the polymerization of this compound with various monomers to create high-performance materials. The resulting polymers exhibited enhanced properties suitable for industrial applications .
Propiedades
Número CAS |
16642-50-5 |
|---|---|
Fórmula molecular |
C7H11Cl |
Peso molecular |
130.61 g/mol |
Nombre IUPAC |
1-chloro-6-methylcyclohexene |
InChI |
InChI=1S/C7H11Cl/c1-6-4-2-3-5-7(6)8/h5-6H,2-4H2,1H3 |
Clave InChI |
ARZLOQMBFNPXHG-UHFFFAOYSA-N |
SMILES |
CC1CCCC=C1Cl |
SMILES canónico |
CC1CCCC=C1Cl |
Sinónimos |
1-Chloro-6-methyl-1-cyclohexene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















